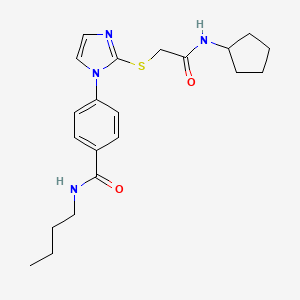

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Description

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a benzamide derivative featuring a substituted imidazole ring linked via a thioether moiety to a cyclopentylamino-acetyl group. The compound’s design likely aims to balance lipophilicity (via the butyl group) and hydrogen-bonding capacity (via the amide and imidazole moieties), making it a candidate for therapeutic applications such as antiprotozoal or anticancer agents .

Properties

IUPAC Name |

N-butyl-4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-2-3-12-22-20(27)16-8-10-18(11-9-16)25-14-13-23-21(25)28-15-19(26)24-17-6-4-5-7-17/h8-11,13-14,17H,2-7,12,15H2,1H3,(H,22,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPYQJAOCNFHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as Cu(OTf)2 and reagents like di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of benzamide-imidazole derivatives. Key structural analogues and their distinguishing features are summarized below:

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a 1H-imidazole ring, whereas analogs like 2b and 2c () employ a pyrimidinone core. Imidazole derivatives are known for metal coordination (e.g., in enzyme inhibition), while pyrimidinones may enhance solubility due to their polar carbonyl group .

Thioether Linkage: The thioether group (-S-) in the target compound is critical for stability and redox activity. Analog 15 () replaces the cyclopentylamino group with a thienylmethylthio moiety, which may alter substrate specificity in biological targets .

The N-butyl chain enhances membrane permeability compared to shorter alkyl chains in analogs like VFV (), which uses a fluorinated biphenyl group for target binding .

Biological Activity

N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, also known by its CAS number 1207027-17-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antitumor and antimicrobial properties, as well as relevant research findings.

The molecular formula for N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is C21H28N4O2S, with a molecular weight of 400.5 g/mol. Its structure includes a butyl group, an imidazole ring, and a thioether linkage, which are significant for its biological interactions .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide. For instance, compounds with similar imidazole structures have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM in 2D assays, indicating potent antitumor activity .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed that modifications in the imidazole and thioether components could enhance the compound's efficacy against cancer cells. For example, the presence of specific substituents on the imidazole ring was found to increase binding affinity to target proteins involved in tumor growth regulation .

Antimicrobial Activity

In addition to its antitumor properties, N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has shown promise as an antimicrobial agent. Testing against Gram-positive and Gram-negative bacteria demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations that suggest potential for therapeutic applications .

Table: Antimicrobial Activity Overview

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | X μg/mL |

| Compound B | Escherichia coli | Y μg/mL |

(Note: Specific MIC values need to be filled in based on experimental data.)

The mechanism by which N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide exerts its biological effects is likely multifaceted:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, affecting transcriptional regulation and leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thioether formation between imidazole derivatives and functionalized benzamide precursors. Key steps include:

- Thioether linkage : Reacting 2-mercaptoimidazole derivatives with bromoacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the cyclopentylamino moiety .

- Optimization : Solvent choice (e.g., DCM vs. THF), temperature control (reflux at 80–100°C), and catalyst screening (e.g., DMAP for acylation) can improve yields. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify imidazole proton environments (δ 7.2–8.1 ppm) and benzamide carbonyl signals (δ ~165 ppm) .

- IR spectroscopy : Confirm thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1680 cm⁻¹) functional groups .

- Mass spectrometry (ESI-MS) : Validate molecular weight with [M+H]⁺ peaks and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Factor screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, reaction time, stoichiometry) impacting yield .

- Response surface methodology (RSM) : Model interactions between temperature and catalyst concentration to identify optimal conditions. For example, central composite designs can minimize experiments while maximizing yield .

- Case Study : A study on similar imidazole derivatives reduced experimental runs by 40% using DoE, achieving >85% yield under optimized conditions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

- Impurity profiling : Use HPLC-MS to rule out side products (e.g., unreacted intermediates) that may skew activity results .

- Computational validation : Compare docking studies (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement. For example, discrepancies in kinase inhibition data can arise from differences in binding assay pH or ionic strength .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., cytochrome P450 oxidation of the cyclopentyl group) .

- Structural analogs : Compare with trifluoromethyl-containing compounds (e.g., ) to infer stability trends. The thioether linkage may reduce hepatic clearance due to increased lipophilicity .

- In vitro validation : Conduct microsomal stability assays (human liver microsomes) with LC-MS quantification to confirm predictions .

Q. What are the challenges in analyzing the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH-dependent degradation : Use accelerated stability testing (e.g., 40°C/75% RH) with UPLC monitoring to identify hydrolysis-prone sites (e.g., benzamide or thioether bonds) .

- Buffer selection : Phosphate buffers (pH 7.4) vs. acetate (pH 5.0) can reveal reactivity differences. For example, imidazole rings may protonate at low pH, altering solubility .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solvent parameterization : Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. For instance, DMSO (high polarity) may dissolve the benzamide moiety, while THF (moderate polarity) better solvates the cyclopentyl group .

- Experimental replication : Conduct parallel studies with purified batches to rule out impurities affecting solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.